4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid

Description

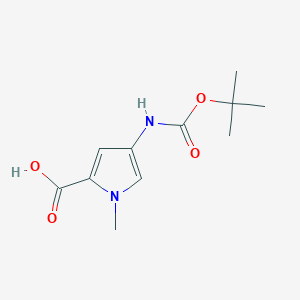

Chemical Structure: The compound 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 126092-98-6) features a pyrrole ring substituted with:

- A tert-butoxycarbonyl (Boc) group at the 4-position, serving as a protective group for the amino functionality.

- A methyl group at the 1-position (N-methylation).

- A carboxylic acid group at the 2-position.

Molecular Formula: C₁₇H₂₂N₄O₅

Molecular Weight: 362.4 g/mol .

Properties

IUPAC Name |

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7/h5-6H,1-4H3,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLAEMFBWAIGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370847 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77716-11-1 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticonvulsant Activity

Research has identified derivatives of 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid as potential anticonvulsants. In a study focused on the synthesis of water-soluble analogues, one compound demonstrated significant anticonvulsant properties with effective doses (ED50) in various models of epilepsy, including drug-resistant forms . This suggests that the compound could be a candidate for developing new treatments for epilepsy.

1.2 Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. It was noted for its efficacy against pain responses in animal models, indicating potential use in treating inflammatory conditions . The ability to modify the structure of the compound allows for the exploration of various derivatives that may enhance its therapeutic effects.

Synthetic Organic Chemistry Applications

2.1 Building Block for Complex Molecules

4-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid serves as an important building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it suitable for creating diverse chemical entities .

2.2 Cycloaddition Reactions

The compound can participate in cycloaddition reactions, which are valuable in constructing cyclic structures that are often found in natural products and pharmaceuticals. For instance, recent studies have highlighted its utility in [4+2] cycloaddition reactions, expanding the toolbox available for synthetic chemists .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can engage in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The following table summarizes key analogs and their distinguishing features:

Key Comparative Insights

Solubility and Reactivity :

- Imidazole-containing analogs (e.g., C₁₆H₂₁N₅O₅) exhibit higher polarity due to the imidazole’s hydrogen-bonding capacity, making them more soluble in aqueous buffers than pyrrole derivatives .

- Phenyl-substituted analogs (e.g., C₁₇H₂₀N₂O₄) show reduced solubility in polar solvents due to aromatic stacking but improved crystallinity .

Biological Activity

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid, commonly referred to as Boc-amino pyrrole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.

- IUPAC Name : 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid

- CAS Number : 77716-11-1

- Molecular Formula : C11H16N2O4

- Molecular Weight : 240.26 g/mol

Biological Activity Overview

The biological activity of 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid has been primarily explored through its role as an intermediate in the synthesis of various bioactive compounds. Its structural features allow it to interact with multiple biological targets, making it a versatile scaffold in drug design.

The compound exhibits its biological effects through various mechanisms, including:

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Boc-amino pyrrole derivatives. Key findings include:

- The presence of the tert-butoxycarbonyl group enhances solubility and stability, which is beneficial for biological applications.

- Modifications at the 2-carboxylic acid position can significantly affect potency and selectivity against specific targets .

Case Study 1: Antibacterial Activity

In a study examining the antibacterial properties of various pyrrole derivatives, compounds similar to Boc-amino pyrrole were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against resistant strains like Staphylococcus aureus and Klebsiella pneumoniae.

Case Study 2: Dual Inhibitors Development

Research focused on developing dual inhibitors targeting bacterial topoisomerases demonstrated that compounds incorporating the Boc-amino pyrrole framework exhibited promising antibacterial activity with favorable pharmacokinetic profiles. These compounds showed effective inhibition in both in vitro and in vivo models, suggesting potential for therapeutic use against resistant infections .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid |

| CAS Number | 77716-11-1 |

| Molecular Formula | C11H16N2O4 |

| Molecular Weight | 240.26 g/mol |

| Antibacterial MIC | <0.03125 μg/mL |

| Solubility | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.